molecular formula C16H21ClN2O2 B13088528 (S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride

(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride

Cat. No.: B13088528
M. Wt: 308.80 g/mol
InChI Key: OGIDYVIDKRDZDV-MERQFXBCSA-N
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Description

(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride typically involves multi-step organic reactions. One common method involves the condensation of 1, n-diamines with substituted salicylaldehyde and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . This process results in the formation of the tetrahydro-pyrido-indole core structure, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

ethyl 2-[(7S)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate;hydrochloride

InChI

InChI=1S/C16H20N2O2.ClH/c1-2-20-16(19)9-13-12-5-3-4-6-14(12)18-10-11(17)7-8-15(13)18;/h3-6,11H,2,7-10,17H2,1H3;1H/t11-;/m0./s1

InChI Key

OGIDYVIDKRDZDV-MERQFXBCSA-N

Isomeric SMILES

CCOC(=O)CC1=C2CC[C@@H](CN2C3=CC=CC=C31)N.Cl

Canonical SMILES

CCOC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N.Cl

Origin of Product

United States

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